molecular formula C29H32N4S B12401037 A|A1 C42 aggregation inhibitor 1

A|A1 C42 aggregation inhibitor 1

Cat. No.: B12401037
M. Wt: 468.7 g/mol
InChI Key: QWKCJRVELMKAKZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A|A1 C42 aggregation inhibitor 1 is a compound designed to inhibit the aggregation of amyloid-β (1-42) peptides. Amyloid-β (1-42) is a major component of senile plaques found in the brains of patients with Alzheimer’s disease. The inhibition of amyloid-β aggregation is a promising therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A|A1 C42 aggregation inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

A|A1 C42 aggregation inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products may include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

A|A1 C42 aggregation inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies to understand the mechanisms of amyloid-β aggregation and to develop new inhibitors.

    Biology: Researchers use the compound to study the biological effects of amyloid-β aggregation and its role in neurodegenerative diseases.

    Medicine: this compound is being investigated as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.

Mechanism of Action

A|A1 C42 aggregation inhibitor 1 exerts its effects by binding to specific sites on the amyloid-β (1-42) peptide, preventing its aggregation into fibrils. The compound interacts with key hydrophobic regions of the peptide, stabilizing its monomeric form and inhibiting the formation of toxic oligomers and fibrils. This mechanism of action involves multiple molecular targets and pathways, including the disruption of interchain interactions and the stabilization of the peptide’s native conformation.

Comparison with Similar Compounds

A|A1 C42 aggregation inhibitor 1 is unique in its ability to specifically target amyloid-β (1-42) aggregation. Similar compounds include:

    Resveratrol: A natural polyphenol that inhibits amyloid-β aggregation through π–π stacking interactions.

    Epigallocatechin-3-gallate (EGCG): A green tea polyphenol that inhibits amyloid-β aggregation through hydrophobic, π–π stacking, and hydrogen-bonding interactions.

    Bexarotene: A small molecule that delays amyloid-β aggregation by inhibiting primary and secondary pathways.

Compared to these compounds, this compound offers a unique combination of binding specificity and inhibitory potency, making it a promising candidate for therapeutic development.

Properties

Molecular Formula

C29H32N4S

Molecular Weight

468.7 g/mol

IUPAC Name

1-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]-3-(2-pyrrolidin-1-ylethyl)thiourea

InChI

InChI=1S/C29H32N4S/c1-2-33-27-8-4-3-7-25(27)26-21-23(13-16-28(26)33)10-9-22-11-14-24(15-12-22)31-29(34)30-17-20-32-18-5-6-19-32/h3-4,7-16,21H,2,5-6,17-20H2,1H3,(H2,30,31,34)/b10-9+

InChI Key

QWKCJRVELMKAKZ-MDZDMXLPSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51

Origin of Product

United States

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